molecular formula C12H6F2N2 B11891395 5-(2,6-Difluorophenyl)nicotinonitrile CAS No. 1346691-82-4

5-(2,6-Difluorophenyl)nicotinonitrile

Cat. No.: B11891395
CAS No.: 1346691-82-4
M. Wt: 216.19 g/mol
InChI Key: QHTJNBDSWMVZBZ-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)nicotinonitrile (molecular formula: C₁₃H₉F₂N₂) is a nicotinonitrile derivative featuring a 2,6-difluorophenyl group and a nitrile moiety. Its structural uniqueness arises from the strategic placement of fluorine atoms on the phenyl ring, which enhances electronic effects and binding interactions with biological targets. The compound is synthesized via palladium-catalyzed coupling reactions, nucleophilic substitutions, and optimized redox processes in industrial automated reactors to ensure high yield and purity .

Biological studies highlight its significant antiviral and anticancer activities. The fluorine atoms improve binding affinity to enzymes or receptors, enabling modulation of key pathways such as apoptosis induction in cancer cells and inhibition of viral replication .

Properties

CAS No.

1346691-82-4

Molecular Formula

C12H6F2N2

Molecular Weight

216.19 g/mol

IUPAC Name

5-(2,6-difluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6F2N2/c13-10-2-1-3-11(14)12(10)9-4-8(5-15)6-16-7-9/h1-4,6-7H

InChI Key

QHTJNBDSWMVZBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CN=CC(=C2)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenyl)nicotinonitrile typically involves the reaction of 2,6-difluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the nicotinonitrile ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

5-(2,6-Difluorophenyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, potentially inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 5-(2,6-difluorophenyl)nicotinonitrile are best understood through comparison with structurally related nicotinonitrile derivatives. Key differences in substituent positions, halogen types, and functional groups critically influence reactivity, stability, and bioactivity.

Structural and Functional Group Variations

Impact of Substituent Position and Halogen Type

  • Fluorine Positioning: The 2,6-difluorophenyl configuration in the target compound maximizes steric and electronic effects, leading to stronger enzyme interactions compared to 2,3- or 2,4-difluorophenyl analogs . 5-(2,3-Difluorophenyl)nicotinonitrile shows superior antiviral activity against RNA viruses (e.g., SARS-CoV-2) due to optimized fluorine-induced polarity , whereas the 2,4-diF derivative exhibits weaker pathway modulation .
  • Chlorine vs. Fluorine: Chlorine substituents (e.g., in 5-(3-Cl-2-F-phenyl)nicotinonitrile) increase molecular weight and lipophilicity but reduce metabolic stability, limiting therapeutic utility . Compounds with mixed halogens (e.g., 2-Cl-5-(2,3-diF-phenyl)nicotinonitrile) demonstrate enhanced kinase selectivity, suggesting tailored drug design opportunities .

Functional Group Effects

  • Nitrile vs. Ester: Replacing the nitrile group in 5-(2,6-diF-phenyl)nicotinonitrile with a methyl ester (as in Methyl 5-(2,6-difluorophenyl)nicotinate) reduces enzyme inhibition potency but improves solubility and safety profiles .
  • Trifluoromethyl and Sulfur Groups: Derivatives like 2-{[(6-Cl-pyridinyl)methyl]sulfanyl}-6-(4-MeO-phenyl)-4-CF₃-nicotinonitrile () exhibit unique reactivity due to sulfur and trifluoromethyl groups, but their complex structures complicate synthesis compared to the target compound .

Key Research Findings and Contradictions

  • Anticancer Activity: this compound induces apoptosis at lower concentrations (IC₅₀: 1.2 µM) than 5-(2,3-diF-phenyl)nicotinonitrile (IC₅₀: 3.5 µM) in breast cancer cells, highlighting positional fluorine effects . However, 5-Fluoro-6-methylnicotinonitrile () shows higher antitumor activity in certain models, suggesting methyl groups may synergize with fluorine .
  • Contradictions in Antimicrobial Data: While the target compound has moderate antimicrobial activity, 2,6-Dichloro-5-fluoro-4-methylnicotinonitrile () exhibits higher efficacy, possibly due to additional chlorine atoms . This contrasts with findings that chlorine reduces metabolic stability , indicating context-dependent effects.

Biological Activity

5-(2,6-Difluorophenyl)nicotinonitrile is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a difluorophenyl group and a nitrile moiety, contribute to its potential therapeutic applications. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₃H₉F₂N₂
  • Structural Features : The compound contains a difluorophenyl group attached to a nicotinonitrile backbone, which enhances its binding affinity to biological targets.

Research indicates that this compound can interact with specific molecular targets involved in various metabolic pathways. The presence of fluorine atoms enhances its ability to modulate biological pathways by inhibiting or activating key enzymes. This interaction profile is crucial for understanding its therapeutic potential against diseases such as cancer and viral infections.

Antiviral and Anticancer Properties

Studies have shown that this compound exhibits promising antiviral and anticancer activities. The compound's mechanism involves the inhibition of specific enzymes that are crucial for viral replication and cancer cell proliferation. For instance, it has been investigated for its potential effects on various cancer cell lines, demonstrating significant cytotoxicity at certain concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In related studies, derivatives of nicotinonitriles have shown minimum inhibitory concentration (MIC) values ranging from 10 to 20 µM against bacterial strains such as Staphylococcus aureus, indicating comparable efficacy to established antibiotics like ampicillin.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntiviralVarious viral strainsTBD
AnticancerCancer cell lines (e.g., HeLa)TBD
AntimicrobialStaphylococcus aureus10-20

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound on HeLa cells, it was found that the compound induced apoptosis through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, showcasing its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy of this compound against influenza virus strains. Results indicated that at concentrations above 20 µM, there was a significant reduction in viral load in infected cell cultures. This suggests that further development could lead to effective antiviral therapies .

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